N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride
Overview
Description
N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride is a chemical compound with a molecular weight of 232.79 g/mol . It is known for its high purity and versatility, making it a valuable building block in various chemical syntheses . This compound is often used in pharmaceutical testing and research due to its unique reactivity and selectivity .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s worth noting that piperidine derivatives have shown a wide variety of biological activities . For instance, in the case of N-(piperidine-4-yl) benzamide compounds, the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
Piperidine derivatives are widely used as building blocks and reagents in synthesizing organic compounds, including medicinal products .
Result of Action
Piperidine derivatives have shown a wide variety of biological activities .
Action Environment
It’s worth noting that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Preparation Methods
The synthesis of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride typically involves the following steps:
Methylation: The addition of a methyl group to the nitrogen atom of the piperidine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods often employ catalytic hydrogenation and amination reactions under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium or rhodium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium or rhodium catalysts, and strong oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.
Medicine: This compound is investigated for its potential therapeutic effects and is used in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride can be compared with other similar compounds such as:
- N-cyclohexylpiperidin-4-amine hydrochloride
- N-methylpiperidin-4-amine hydrochloride
- Cyclohexylamine hydrochloride
What sets this compound apart is its unique combination of cyclohexyl and methyl groups, which confer distinct reactivity and selectivity properties .
Properties
IUPAC Name |
N-cyclohexyl-N-methylpiperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.ClH/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12;/h11-13H,2-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXOLJIQXDGLLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229627-11-5 | |
Record name | 4-Piperidinamine, N-cyclohexyl-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1229627-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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